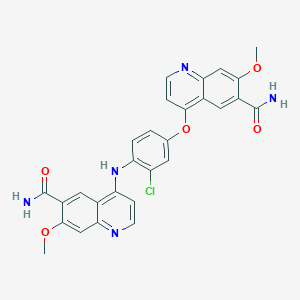
4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)amino)-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)amino)-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline backbone substituted with carbamoyl, methoxy, and chlorophenoxy groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)amino)-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Methoxy Groups: Methoxylation can be performed using methyl iodide in the presence of a base such as potassium carbonate.
Chlorophenoxy Substitution: The chlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction using chlorophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbamoyl group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorophenol, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The carbamoyl and methoxy groups enhance its binding affinity to enzymes and receptors, modulating their activity. The chlorophenoxy group may contribute to its overall stability and solubility.
類似化合物との比較
Similar Compounds
- 4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate
- 4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)amino)-3-chlorophenoxy)phenylcarbamate
Uniqueness
What sets 4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)amino)-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
特性
CAS番号 |
2380197-90-8 |
|---|---|
分子式 |
C28H22ClN5O5 |
分子量 |
544.0 g/mol |
IUPAC名 |
4-[4-(6-carbamoyl-7-methoxyquinolin-4-yl)oxy-2-chloroanilino]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C28H22ClN5O5/c1-37-25-12-22-15(10-17(25)27(30)35)20(5-7-32-22)34-21-4-3-14(9-19(21)29)39-24-6-8-33-23-13-26(38-2)18(28(31)36)11-16(23)24/h3-13H,1-2H3,(H2,30,35)(H2,31,36)(H,32,34) |
InChIキー |
HMDLDWUQKHFSAE-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)NC3=C(C=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


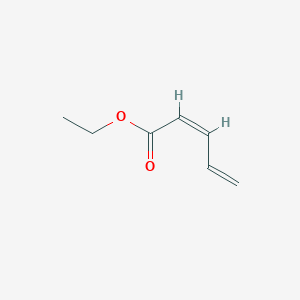
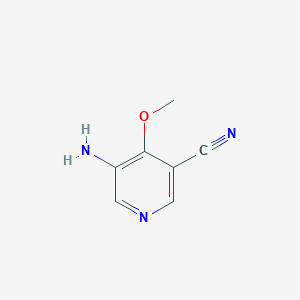

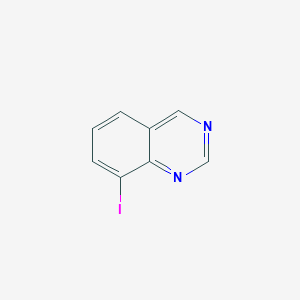
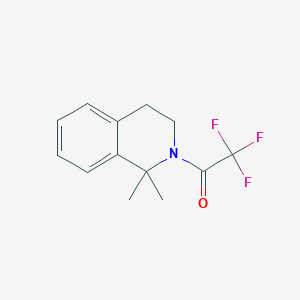
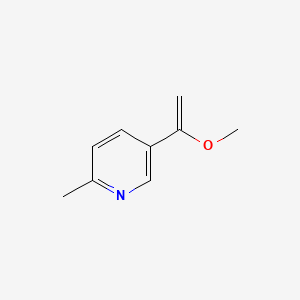

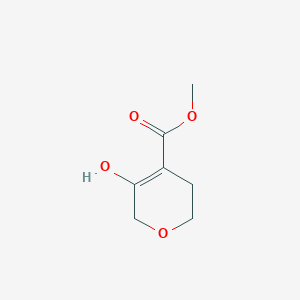

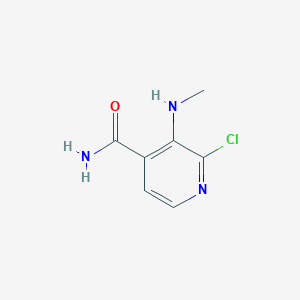
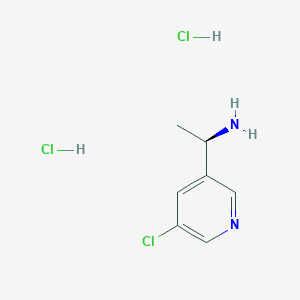

![7-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13672238.png)
![1-Boc-3-[2-fluoro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13672239.png)
